HDS 029 HDS 029 Potent inhibitor of the ErbB receptor family (IC50 values are 0.3, 0.5 and 1.1 nM for ErbB1 (EGFR), ErbB4 and ErbB2 respectively). Inhibits EGF-induced erbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells (IC50 values are 2.5 and 24 nM respectively).
Brand Name: Vulcanchem
CAS No.: 881001-19-0
VCID: VC0004542
InChI: InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)
SMILES: CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C17H11ClFN5O
Molecular Weight: 355.8 g/mol

HDS 029

CAS No.: 881001-19-0

Cat. No.: VC0004542

Molecular Formula: C17H11ClFN5O

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

HDS 029 - 881001-19-0

CAS No. 881001-19-0
Molecular Formula C17H11ClFN5O
Molecular Weight 355.8 g/mol
IUPAC Name N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide
Standard InChI InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)
Standard InChI Key DLPSDPPZXRJQOY-UHFFFAOYSA-N
SMILES CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Canonical SMILES CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl

Chemical Identity and Structural Properties

HDS 029, systematically named N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide, belongs to the class of pyridopyrimidine derivatives. Its IUPAC name reflects the presence of a chloro-fluoroaniline moiety linked to a pyridopyrimidine scaffold, which is further substituted with a butynamide group . The compound’s planar structure facilitates interactions with hydrophobic regions of kinase domains, while the alkyne side chain enhances solubility in organic solvents like DMSO .

Table 1: Key Physicochemical Properties of HDS 029

PropertyValue
CAS Number881001-19-0
Molecular FormulaC17H11ClFN5O\text{C}_{17}\text{H}_{11}\text{ClFN}_{5}\text{O}
Molecular Weight355.8 g/mol
Solubility≥25 mM in DMSO
Storage Conditions-20°C in desiccated environment
SMILESCC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
InChI KeyDLPSDPPZXRJQOY-UHFFFAOYSA-N

HDS 029 functions as a competitive ATP-binding site inhibitor, targeting the kinase domains of ErbB receptors. Its selectivity profile, determined through enzymatic assays, reveals a strong preference for EGFR (IC50_{50} = 0.3 nM) over HER2 (1.1 nM) and ErbB4 (0.5 nM) . Notably, it exhibits reduced activity against non-ErbB kinases, with IC50_{50} values >24 nM for HER3 and other tyrosine kinases . This selectivity arises from steric complementarity between the chloro-fluoroaniline group and hydrophobic pockets in ErbB1/2/4, as opposed to the more polar active site of HER3.

Table 2: Inhibition Kinetics of HDS 029 Against ErbB Receptors

ReceptorIC50_{50} (nM)Selectivity Ratio (vs. HER3)
EGFR0.3>80-fold
HER21.1>22-fold
ErbB40.5>48-fold
HER324-

In cellular assays, HDS 029 suppresses autophosphorylation of EGFR at concentrations as low as 1 nM, with complete inhibition achieved at 10 nM . This correlates with reduced downstream activation of MAPK/ERK and PI3K/AKT pathways, critical for cancer cell proliferation and survival.

Preclinical Research Applications

In Vitro Models of ErbB-Driven Cancers

HDS 029 has been extensively tested in HER2-amplified breast cancer cell lines (e.g., SK-BR-3, BT-474), where it induces apoptosis at 10–100 nM concentrations . A notable study demonstrated synergistic effects when combined with trastuzumab, reducing viable cell counts by 90% compared to 60% with either agent alone . In non-small cell lung cancer (NSCLC) models with EGFR mutations (e.g., L858R, T790M), HDS 029 retained potency against T790M-mediated resistance, a common limitation of first-generation EGFR inhibitors .

3D Culture Systems and Tumor Microenvironment

Clinical Relevance and Future Directions

Although HDS 029 remains preclinical, its pharmacological profile suggests potential in:

  • Combination Therapies: Pairing with CDK2 inhibitors (e.g., AZD8421) to address resistance in hormone receptor-positive breast cancers

  • Pan-ErbB Inhibition: Simultaneous targeting of EGFR/HER2/ErbB4 in heterogeneous tumors

  • Drug Delivery Optimization: Nanoformulations to improve solubility and tumor accumulation

Ongoing structure-activity relationship (SAR) studies aim to reduce HER3 activity while maintaining potency against primary targets .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator